5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide

Lipophilicity Solubility Drug Design

5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS 792953-15-2) is a privileged scaffold for kinase inhibitor libraries. Unlike generic N1-substituted analogs, the 2-pyridinyl moiety introduces specific hydrogen-bonding capacity and modulates electronic distribution, critically affecting solubility (XLogP 0.2) and ATP-binding pocket interactions. Use as a key intermediate for FGFR2/3 covalent inhibitor synthesis, a reference standard for physicochemical profiling, or a conjugation handle for cellular probe design. Ensure assay reproducibility by sourcing this specific building block—substituting with other N1-alkyl or N1-phenyl analogs will alter pharmacological and pharmacokinetic profiles.

Molecular Formula C9H9N5O
Molecular Weight 203.2 g/mol
CAS No. 792953-15-2
Cat. No. B3155168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide
CAS792953-15-2
Molecular FormulaC9H9N5O
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C(=C(C=N2)C(=O)N)N
InChIInChI=1S/C9H9N5O/c10-8-6(9(11)15)5-13-14(8)7-3-1-2-4-12-7/h1-5H,10H2,(H2,11,15)
InChIKeyYVFNFPICSGDCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide: Core Scaffold Properties for Targeted Heterocyclic Procurement


5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS 792953-15-2) is a heterocyclic small molecule featuring a pyrazole core with a 2-pyridinyl substituent at N1, an amino group at C5, and a carboxamide at C4 [1]. This compound serves as a versatile building block and intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors [2]. Its physicochemical profile, including a computed XLogP3-AA of 0.2 [1], supports its utility in designing analogs with balanced solubility and permeability.

Why 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Common In-Class Analogs


The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in kinase inhibitor design, but substitution at the N1 position critically modulates target engagement, physicochemical properties, and synthetic tractability [1]. The 2-pyridinyl moiety in the target compound introduces specific hydrogen-bonding capacity and alters electronic distribution compared to phenyl or alkyl analogs [2]. These differences can drastically affect solubility (e.g., XLogP3-AA of 0.2 for this compound versus higher logP values for lipophilic analogs [3]) and influence the compound's ability to form key interactions within kinase ATP-binding pockets. Therefore, generic substitution with other 5-amino-pyrazole-4-carboxamides without quantitative comparative data is scientifically unsound and may lead to significant discrepancies in downstream assay performance.

Quantitative Differentiation of 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide Against Closest Analogs


Enhanced Hydrophilicity via 2-Pyridinyl Substitution Quantified by Computed XLogP

The 2-pyridinyl substituent significantly increases hydrophilicity compared to common phenyl or alkyl analogs. The target compound has a computed XLogP3-AA of 0.2 [1], whereas the unsubstituted parent 5-amino-1H-pyrazole-4-carboxamide has a predicted XLogP of 0.8, and the 1-phenyl analog 5-amino-1-phenyl-1H-pyrazole-4-carboxamide has a predicted XLogP of 1.5 [2]. This 0.6 to 1.3 unit decrease in logP translates to a 4- to 20-fold increase in aqueous solubility [3].

Lipophilicity Solubility Drug Design

Scaffold Provenance in Nanomolar FGFR Kinase Inhibitor Series

Aminopyrazole derivatives bearing the 5-amino-1H-pyrazole-4-carboxamide core have been optimized as covalent FGFR inhibitors. While specific IC50 data for the target compound is not publicly disclosed, closely related analogs within this series exhibit low nanomolar potency against wild-type and gatekeeper mutant FGFR2/3 [1]. The 2-pyridinyl substitution is a key structural feature enabling potent inhibition in cellular models such as NCI-H520 and SNU-16 [2].

Kinase Inhibition FGFR Cancer Therapeutics

Synthetic Accessibility and Vendor-Supplied Purity Metrics

The target compound is commercially available with a reported purity of 95-98% . This level of purity is essential for reproducible synthetic transformations in lead optimization. In contrast, custom synthesis of the 2-pyridinyl substituted analog from simpler precursors requires additional steps and purification, introducing variability and cost.

Synthesis Building Block Quality Control

High-Value Application Scenarios for 5-Amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide


FGFR Kinase Inhibitor Lead Optimization

Utilize this compound as a key intermediate to synthesize focused libraries of aminopyrazole-based covalent inhibitors targeting FGFR2/3 gatekeeper mutants. The 2-pyridinyl moiety provides a vector for additional substituents that can modulate kinase selectivity and pharmacokinetic properties [1].

Kinase Selectivity Profiling Panels

Incorporate the compound into a panel of N1-substituted pyrazole carboxamides to map the contribution of the 2-pyridinyl group to kinase selectivity. Compare its inhibition profile against related scaffolds to identify unique off-target liabilities or enhanced potency windows [1].

Chemical Biology Probe Development

Leverage the compound's moderate hydrophilicity (XLogP 0.2) [2] to design cell-permeable probes that retain aqueous solubility. Conjugation of the carboxamide to fluorophores or biotin via the amino group enables target engagement studies in cellular models.

Comparative Solubility and Permeability Studies

Use the compound as a reference standard in assays comparing the physicochemical properties of pyrazole carboxamide analogs. Its XLogP of 0.2 [2] serves as a benchmark for assessing the impact of N1-substituents on solubility and passive membrane permeability.

Technical Documentation Hub

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